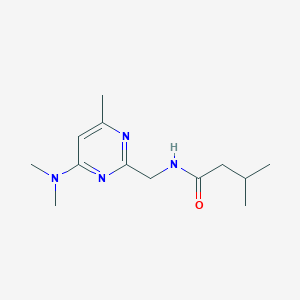
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of a compound similar to yours was solved by single crystal X-ray diffraction (SXRD) techniques . The DSDNS crystal crystallizes in a monoclinic crystal system with the space group C2/c .
Chemical Reactions Analysis
4-Dimethylaminopyridine (DMAP), a compound structurally similar to yours, is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .
Physical And Chemical Properties Analysis
DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . It is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .
Wissenschaftliche Forschungsanwendungen
1. 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics
- Application Summary : This research used 4-N,N-Dimethylaminopyridine (DMAP) as a catalyst in combination with benzyl bromide for the selective oxidation of methyl aromatics . DMAP exhibited higher catalytic activity than other pyridine analogues .
- Methods of Application : The sp3 hybrid carbon-hydrogen (C–H) bonds of different methyl aromatics were successfully oxygenated with molecular oxygen . The real catalyst is due to the formation of a pyridine onium salt from the bromide and DMAP .
- Results or Outcomes : The research found that when the temperature was increased from 160 °C to 170 °C, the p-xylene conversion increased a little from 49% to 53%, accompanied by an increase in the by-products .
2. Synthesis, Growth and Characterization of New Organic 4-N,N-Dimethylamino-4′-N′-Methylstilbazolium 2,4-Dinitrobenzenesulfonate (DSDNS) Single Crystal
- Application Summary : A new organic material, DSDNS, was synthesized via Knoevenagel condensation reaction followed by metathesization reaction . DSDNS single crystals were successfully grown from the methanol–acetonitrile medium by low-temperature slow evaporation solution technique (SEST) .
- Methods of Application : The molecular structure of the DSDNS crystal was solved by single crystal X-ray diffraction (SXRD) techniques .
- Results or Outcomes : The UV-DRS spectrum displays 90% optical transmittance with the cut-off wavelength λmax 520 nm and bandgap of 2.39 eV . The thermal studies reveal its stability up to 273 °C and its high tolerance capacity of 19.4 GW/cm2 against 1064 nm from laser damage threshold studies .
3. Synthesis of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate
- Application Summary : 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate (DAST) was synthesized by the condensation and ion exchange reaction of 4-methyl-N-methyl pyridinium tosylate, 4-N,N-dimethylamino-benzaldehyde and silver p-toluenesulfonate .
- Methods of Application : The reaction procedure was easy with high efficiency .
- Results or Outcomes : The synthesis resulted in the production of DAST .
4. Synthesis and Purification of 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate
- Application Summary : 4-Dimethylamino-N-Methyl-4-Stilbazolium Tosylate (DAST) was synthesized by the condensation and ion exchange reaction of 4-methyl-N-methyl pyridinium tosylate, 4-N,N-dimethylamino-benzaldehyde and silver p-toluenesulfonate .
- Methods of Application : The reaction procedure was easy with high efficiency .
- Results or Outcomes : The synthesis resulted in the production of DAST .
Safety And Hazards
Zukünftige Richtungen
Organic nonlinear optical (ONLO) crystals have abundant molecular design possibilities for considerable interest in the fast-growing field of integrated photonics systems and ultra-fast communication technologies because of their unique properties endowed with very high optical susceptibilities, intense ultra-fast response time, and high damage tolerance .
Eigenschaften
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-9(2)6-13(18)14-8-11-15-10(3)7-12(16-11)17(4)5/h7,9H,6,8H2,1-5H3,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRHCUGCTGJZAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CC(C)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

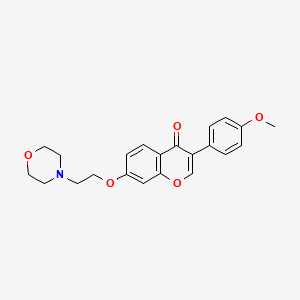
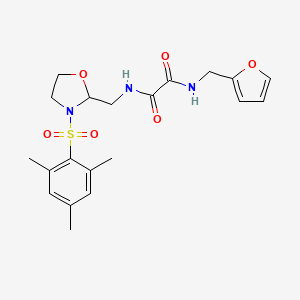
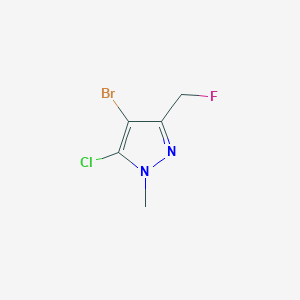
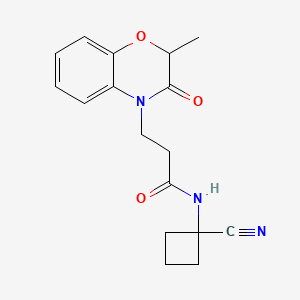
![tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B2392212.png)
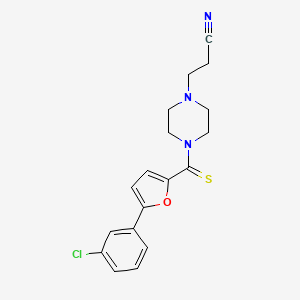
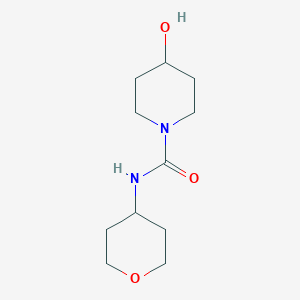
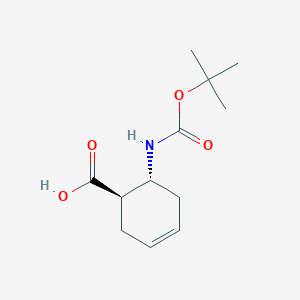
![N-[(2,3-dimethoxyphenyl)methyl]-2-[[7-(4-ethoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2392218.png)
![2,2,2-trifluoro-N-[4-nitro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2392219.png)
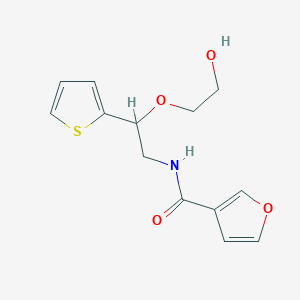
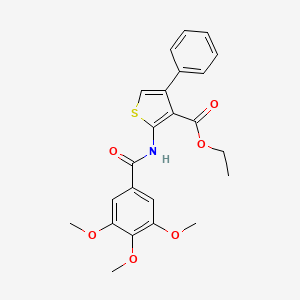
![7-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2392225.png)
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2392227.png)